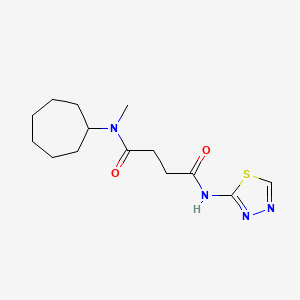

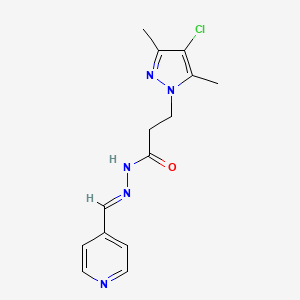

![molecular formula C9H12N2O4S B5465072 4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)

4-methoxy-3-[(methylamino)sulfonyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of the benzene ring followed by the introduction of the amide and sulfonyl groups. A common approach for introducing methoxy groups involves the use of electrophilic aromatic substitution, where a methyl ether functional group is added to the aromatic ring. The introduction of a sulfonyl group can be achieved through sulfonation reactions, and the amide functionality can be introduced through amide coupling reactions. These steps could be strategized in a sequence that minimizes the need for protecting groups and maximizes yields (Khalid et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-[(methylamino)sulfonyl]benzamide can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. NMR spectroscopy would provide information on the chemical environment of hydrogen atoms, helping to confirm the placement of the methoxy, sulfonyl, and amide groups. IR spectroscopy could be used to identify characteristic functional group vibrations, and mass spectrometry would offer molecular weight confirmation and structural insights based on fragmentation patterns.

Chemical Reactions and Properties

Benzamide derivatives can undergo a variety of chemical reactions, including hydrolysis of the amide bond under basic conditions, nucleophilic substitution reactions at the sulfonyl group, and electrophilic substitution reactions at the aromatic ring. The presence of a methoxy group can influence the electronic properties of the molecule, potentially activating the ring towards electrophilic substitution reactions (Che et al., 2011).

properties

IUPAC Name |

4-methoxy-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-11-16(13,14)8-5-6(9(10)12)3-4-7(8)15-2/h3-5,11H,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWXHQQGKPFVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

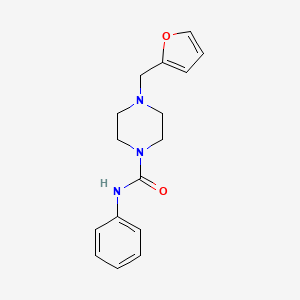

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5464997.png)

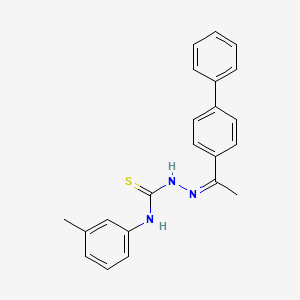

![N-cyclopropyl-1'-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465005.png)

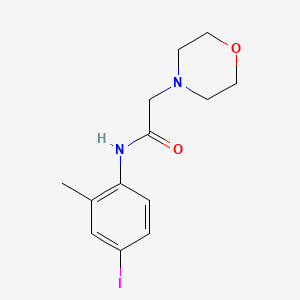

![4-oxo-4-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)butane-1-sulfonamide](/img/structure/B5465021.png)

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)

![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)

![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)

![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)